Cas no 70169-39-0 (Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide)

Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
- WAY-358024
- EX-A7848S
- STK029716
- AG-690/33077063
- NCI60_011773
- G69124
- (2-hydroxyphenyl)-N-[(2-oxo(1H-benzo[d]azolidin-3-ylidene))azamethyl]carboxami de
- MFCD00667488
- AE-641/03315062
- 945684-45-7
- CCG-102461
- CBDivE_002367
- AKOS030695272
- NSC635404
- Z56765672
- 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- SCHEMBL23855287
- 2-hydroxy-N'-(2-oxoindol-3-yl)benzohydrazide
- NSC-635404
- (E)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide
- 2-hydroxy-N-[(Z)-(2-oxoindolin-3-ylidene)amino]benzamide
- 70169-39-0
- 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide
- CHEMBL394683
- 2-HYDROXY-N'-[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
- AKOS016869403
- BDBM50452726
- AKOS000525973
- (Z)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide
- 2-Hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- 2-HYDROXY-N'-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
- AKOS000485254
- SCHEMBL21638071
- 2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
- 2-hydroxy-[2-oxo-1,2-dihydro-3h-indol-3-ylidene]-benzohydrazide
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- Inchi: 1S/C15H11N3O3/c19-12-8-4-2-6-10(12)14(20)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,19H,(H,18,20)(H,16,17,21)
- InChI Key: TZCYYNKGRVCBOH-UHFFFAOYSA-N
- SMILES: C(NN=C1C2=C(NC1=O)C=CC=C2)(=O)C1=CC=CC=C1O
Computed Properties
- Exact Mass: 281.08004122g/mol
- Monoisotopic Mass: 281.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98Ų
- XLogP3: 3.9
Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1598786-100mg |
2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide |
70169-39-0 | 95% | 100mg |
$427.0 | 2024-04-17 | |
Ambeed | A1598786-250mg |
2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide |
70169-39-0 | 95% | 250mg |
$726.0 | 2024-04-17 | |
Ambeed | A1598786-50mg |
2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide |
70169-39-0 | 95% | 50mg |
$252.0 | 2024-04-17 |
Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide: A Comprehensive Overview
Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, with the CAS number 70169-39-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrazide derivative of hydroxybenzoic acid exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug discovery. The compound's molecular architecture, featuring a benzoyl group linked to an indole hydrazide moiety, positions it as a versatile intermediate in the synthesis of more complex pharmacophores.
The< strong>indole scaffold is a prominent feature in natural products and pharmaceuticals, known for its broad spectrum of biological activities. In particular, indole derivatives have been extensively studied for their roles as antimicrobial, antitumor, and anti-inflammatory agents. The incorporation of a hydrazide group into this framework introduces reactivity that can be exploited in the development of novel therapeutic agents. This dual functionality makes Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide a valuable building block for further chemical modifications and functionalization.
Recent advancements in synthetic methodologies have enabled the efficient preparation of< strong>Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have streamlined the synthesis of complex indole derivatives. These methods have not only improved yield but also enhanced the purity of the final product, making it more suitable for downstream applications. The ability to produce< strong>Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide on a scalable basis is crucial for its integration into industrial processes and pharmaceutical manufacturing.
The pharmacological potential of< strong>Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has been explored in several preclinical studies. Its structural similarity to known bioactive compounds suggests that it may exhibit< strong>antioxidant,< strong>anti-inflammatory, and< strong>anticancer properties. For instance, indole derivatives have been shown to modulate pathways involved in cell proliferation and apoptosis. The hydrazide moiety further adds to its potential by allowing interactions with biological targets such as enzymes and receptors. These interactions could lead to the development of novel therapeutic strategies against various diseases.
In vitro studies have demonstrated the< strong>Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide's ability to inhibit certain enzymes associated with inflammation and oxidative stress. These findings align with the growing interest in natural product-inspired compounds that can modulate these pathways without significant side effects. The compound's< strong>benzoyl group provides a hydrophobic anchor that can interact with lipid rafts in cell membranes, potentially enhancing drug delivery efficiency. This feature is particularly relevant in the context of targeted therapy where precise localization of active compounds is essential.
The synthesis of< strong>Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves multiple steps that require careful optimization to ensure high yields and purity. Key steps include condensation reactions between hydroxybenzoic acid derivatives and indole hydrazine under controlled conditions. Recent research has highlighted the importance of solvent selection and reaction temperature in achieving optimal results. For example, polar aprotic solvents such as dimethylformamide (DMF) have been found to enhance reaction rates while maintaining product integrity.
The< strong>CAS number 70169-39-0 provides a unique identifier for this compound within regulatory databases and scientific literature. This standardized nomenclature ensures clarity in communication among researchers and regulatory agencies worldwide. The CAS registry system is maintained by the Chemical Abstracts Service (CAS), which compiles comprehensive information on chemical substances including their properties, synonyms, and references to patents and literature.
In conclusion,< strong>Benzoic acid, 2-hydroxy-, 2-(1,2-dihydro - - oxo - - - - - - - - - -- H - -- indol - -- -- -- -- -- -- -- -- -- -- - -- ylidene)hydrazide represents a promising candidate for further exploration in drug discovery and medicinal chemistry. Its unique structural features offer opportunities for designing novel therapeutics with potential applications in various therapeutic areas. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, fostering more research into its biological activities and pharmacological potential.
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